Home > Products > Screening Compounds P62979 > Eg5 Inhibitor IV, VS-83
Eg5 Inhibitor IV, VS-83 - 909250-29-9

Eg5 Inhibitor IV, VS-83

Catalog Number: EVT-1656403
CAS Number: 909250-29-9
Molecular Formula: C14H11FN2OS
Molecular Weight: 274.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eg5 Inhibitor IV, VS-83 is an inhibitor of mitotic kinesin Eg5-ATPase activity.

Overview

Eg5 Inhibitor IV, also known as VS-83, is a small molecule compound that selectively inhibits the kinesin Eg5, a motor protein crucial for mitotic spindle assembly during cell division. The inhibition of Eg5 has significant implications in cancer therapy, as it can lead to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells. This compound is part of a broader class of Eg5 inhibitors that have been explored for their potential therapeutic applications in oncology.

Source

VS-83 was developed through a collaborative effort among researchers focusing on identifying novel inhibitors of kinesin proteins. The compound has been studied extensively in various preclinical models to evaluate its efficacy and mechanism of action against cancer cell lines.

Classification

Eg5 Inhibitor IV belongs to the category of antineoplastic agents and specifically falls under the subclass of kinesin inhibitors. Its primary mechanism involves disrupting mitotic processes, making it a candidate for targeting various malignancies, particularly those characterized by high proliferation rates.

Synthesis Analysis

Methods

The synthesis of Eg5 Inhibitor IV involves several key steps, typically including:

  1. Formation of key intermediates: The synthesis begins with the preparation of specific aromatic compounds through standard organic reactions such as electrophilic aromatic substitution or nucleophilic substitution.
  2. Coupling reactions: Key intermediates are then coupled using cross-coupling methods like Suzuki or Stille coupling to form the core structure of VS-83.
  3. Final modifications: Additional functional groups are introduced through selective reactions such as reduction or acylation to yield the final product.

Technical Details

The synthetic route is optimized for yield and purity, often employing chromatographic techniques for purification. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Eg5 Inhibitor IV has a complex molecular structure characterized by a series of rings and functional groups that contribute to its binding affinity for the Eg5 protein. The exact structural formula can be represented as follows:

C20H22N2O4C_{20}H_{22}N_{2}O_{4}

Data

  • Molecular Weight: Approximately 354.40 g/mol
  • Chemical Formula: C20H22N2O4
  • 3D Structure: The spatial arrangement allows for effective interaction with the ATP-binding site of Eg5.
Chemical Reactions Analysis

Reactions

The chemical reactivity of Eg5 Inhibitor IV primarily revolves around its ability to interact with the Eg5 motor domain. Upon binding, it disrupts ATP hydrolysis, which is essential for kinesin function during mitosis.

Technical Details

  1. Binding Affinity: Studies have shown that VS-83 exhibits nanomolar affinity for Eg5, indicating strong interactions at the molecular level.
  2. Inhibition Assays: Various biochemical assays have been conducted to quantify its inhibitory effects on Eg5 activity, demonstrating significant potency compared to other known inhibitors.
Mechanism of Action

Process

The mechanism by which Eg5 Inhibitor IV exerts its effects involves:

  1. Competitive Inhibition: VS-83 competes with ATP for binding at the active site of Eg5.
  2. Disruption of Spindle Formation: By inhibiting Eg5 activity, VS-83 prevents proper spindle formation during mitosis, leading to cell cycle arrest in metaphase.
  3. Induction of Apoptosis: Prolonged mitotic arrest triggers apoptotic pathways in cancer cells, ultimately leading to cell death.

Data

Studies indicate that treatment with VS-83 results in increased levels of phosphorylated histone H3, a marker of mitotic arrest, confirming its role as an effective mitotic inhibitor.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure.
Applications

Scientific Uses

Eg5 Inhibitor IV has several potential applications in scientific research and clinical settings:

  1. Cancer Research: As an antitumor agent, it is used in studies aimed at understanding cell division and developing new cancer therapies.
  2. Drug Development: VS-83 serves as a lead compound for designing more potent and selective inhibitors targeting kinesins involved in various cellular processes.
  3. Mechanistic Studies: It is utilized in mechanistic studies to elucidate the roles of kinesins in mitosis and their implications in cancer biology.
Introduction to Mitotic Kinesins as Therapeutic Targets

Role of Kinesin-5 (Eg5) in Mitotic Spindle Dynamics and Chromosome Segregation

Eg5 (kinesin spindle protein, KIF11) is a homotetrameric motor protein belonging to the kinesin-5 family, characterized by its bipolar structure with motor domains positioned at opposite ends. This configuration enables Eg5 to crosslink and slide antiparallel microtubules, generating outward forces essential for centrosome separation and establishment of the bipolar spindle during early mitosis [4] [6]. Mechanistically, Eg5 hydrolyzes ATP to undergo conformational changes that drive its movement toward microtubule plus-ends. Inhibition disrupts force balance in the spindle, leading to monopolar spindle formation and mitotic arrest due to sustained activation of the spindle assembly checkpoint [6] [9]. Loop L5 of the motor domain serves as a critical regulatory element, with its extended length (17 amino acids in humans) enabling allosteric communication between the inhibitor-binding site and catalytic core [4].

Table 1: Key Mitotic Motor Proteins and Functions

Motor ProteinFamilyDirectionalityMitotic FunctionInhibition Phenotype
Eg5 (KIF11)Kinesin-5Plus-end directedBipolar spindle assemblyMonopolar spindles
HSET (KIFC1)Kinesin-14Minus-end directedSpindle pole focusingMultipolar spindles
KIF15Kinesin-12Plus-end directedBackup spindle assemblySynthetic lethality with Eg5 inhibition
Cytoplasmic dyneinDyneinMinus-end directedPoleward microtubule transportSpindle collapse

Rationale for Targeting Eg5 in Oncology: Selectivity and Cancer Cell Vulnerability

Eg5 exhibits selective overexpression in diverse malignancies—including glioblastoma, pancreatic adenocarcinoma, and hormone-resistant prostate cancer—where elevated expression correlates with genomic instability, disease progression, and poor prognosis [1] [6]. Unlike microtubule-targeting agents (e.g., taxanes), Eg5 inhibitors spare non-proliferating neurons due to minimal Eg5 expression in post-mitotic tissues, potentially reducing neurotoxic side effects [6]. Cancer cells demonstrate heightened vulnerability due to:

  • Addiction to Eg5-mediated proliferation: Rapidly dividing tumor cells rely heavily on Eg5 for spindle formation [4]
  • Limited compensatory mechanisms: Eg5 depletion induces apoptosis in tetraploid cancer cells more efficiently than diploid counterparts [9]
  • Angiogenesis disruption: Eg5 inhibition impairs endothelial cell migration and tumor vasculature development [6]Resistance pathways exist, including overexpression of compensatory motors (HSET, KIF15) or mutations in the allosteric pocket (e.g., D130V, T107N). However, second-generation inhibitors targeting alternative sites (e.g., S1 or S2 pockets) may overcome such limitations [3] [9].

Historical Development of Eg5 Inhibitors: From Monastrol to VS-83

The discovery of monastrol (2000) validated Eg5 as a druggable target, inducing reversible mitotic arrest via allosteric inhibition. However, its modest potency (EC₅₀ = 58.74 µM in BSC-1 cells) and poor selectivity limited clinical utility [1] [2]. Subsequent efforts employed structure-based optimization:

  • S-trityl-L-cysteine (STLC): Improved potency (IC₅₀ = 1.46 µM) but susceptibility to resistance mutations in loop L5 [9]
  • Ispinesib: First Eg5 inhibitor entering clinical trials; binds same allosteric pocket with sub-nanomolar affinity but exhibits dose-limiting neutropenia [4]
  • VS-83 (Eg5 Inhibitor IV): Developed as a monastrol analog with strategic chemical modifications enhancing target engagement. Key enhancements include:
  • 18-fold lower IC₅₀ (1.17 µM) vs monastrol (20.73 µM) for ATPase inhibition
  • 8-fold selectivity over other kinesins
  • ≥10-fold superior antiproliferative activity in glioblastoma lines (U-87 MG, U-118 MG) [1]

Properties

CAS Number

909250-29-9

Product Name

Eg5 Inhibitor IV, VS-83

IUPAC Name

5-fluoro-4-(3-hydroxyphenyl)-3,4-dihydro-1H-quinazoline-2-thione

Molecular Formula

C14H11FN2OS

Molecular Weight

274.32 g/mol

InChI

InChI=1S/C14H11FN2OS/c15-10-5-2-6-11-12(10)13(17-14(19)16-11)8-3-1-4-9(18)7-8/h1-7,13,18H,(H2,16,17,19)

InChI Key

MAEYCDNDKNPNQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2

Canonical SMILES

C1=CC(=CC(=C1)O)C2C3=C(C=CC=C3F)NC(=S)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.